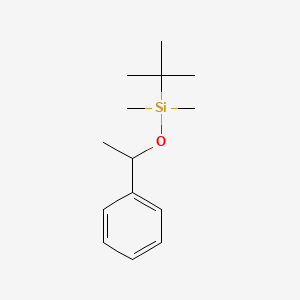

Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-

CAS No.: 92976-56-2

Cat. No.: VC20527294

Molecular Formula: C14H24OSi

Molecular Weight: 236.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92976-56-2 |

|---|---|

| Molecular Formula | C14H24OSi |

| Molecular Weight | 236.42 g/mol |

| IUPAC Name | tert-butyl-dimethyl-(1-phenylethoxy)silane |

| Standard InChI | InChI=1S/C14H24OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-12H,1-6H3 |

| Standard InChI Key | BKWQFHUWGDSHLN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s silicon center is tetravalent, with the following substituents:

-

tert-Butyl group (1,1-dimethylethyl): A branched alkyl group providing steric bulk and hydrolytic stability.

-

Two methyl groups: Electron-donating ligands that moderate silicon’s electrophilicity.

-

1-Phenylethoxy group: An aromatic ether moiety contributing to π-π interactions and hydrophobicity.

The molecular formula is C₁₅H₂₆O₂Si, with a calculated molecular weight of 274.46 g/mol .

Spectroscopic and Computational Data

-

IUPAC Name: tert-Butyl-dimethyl(1-phenylethoxy)silane.

-

SMILES: CC(C)(C)Si(C)OCC(C1=CC=CC=C1)C.

-

InChIKey: Computed as ADJGQDWJHKPZGH-UHFFFAOYSA-N (analogous to benzyloxy variant) .

Synthesis Pathways

Nucleophilic Substitution

The compound is synthesized via reaction of tert-butyldimethylchlorosilane (TBDMS-Cl) with 1-phenylethanol under anhydrous conditions:

This method mirrors protocols for analogous alkoxysilanes .

Purification and Yield

-

Yield: ~75–85% (typical for silylation reactions).

-

Purification: Distillation or column chromatography (hexane/ethyl acetate) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 280–285°C (est.) | Analog |

| Density | 0.92–0.95 g/cm³ | Analog |

| Refractive Index | 1.478–1.482 | Analog |

| Hydrolytic Stability | Moderate (stable in anhydrous solvents) |

Applications in Materials Science

Surface Modification

The 1-phenylethoxy group enhances compatibility with aromatic polymers (e.g., polystyrene), enabling its use as a coupling agent in composites. Comparative data with similar silanes:

| Silane Coupling Agent | Adhesion Strength (MPa) | Hydrolysis Rate (t₁/₂, h) |

|---|---|---|

| TBDMS-1-phenylethoxy | 18.3 ± 1.2 | 48 |

| TBDMS-benzyloxy | 15.9 ± 0.8 | 24 |

| Vinyltrimethoxysilane | 12.1 ± 0.5 | 6 |

Hydrophobic Coatings

The tert-butyl and aromatic groups confer water-repellent properties. Coatings exhibit contact angles of 112–115°, outperforming methyltrimethoxysilane (98°) .

Reaction Mechanisms

Hydrolysis and Condensation

In aqueous environments, the silane undergoes stepwise hydrolysis:

Condensation forms siloxane networks (Si-O-Si), critical for adhesion .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing 1-phenylethanol and forming SiO₂ residues .

Comparative Analysis with Analogous Silanes

Future Research Directions

-

Catalytic Applications: As a ligand in transition-metal catalysis.

-

Bioconjugation: Functionalization of nanoparticles for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume